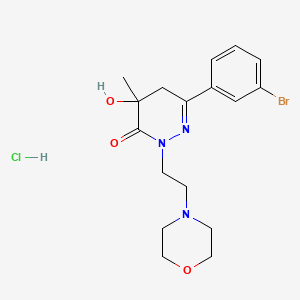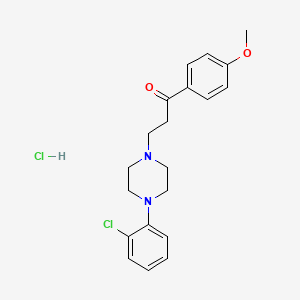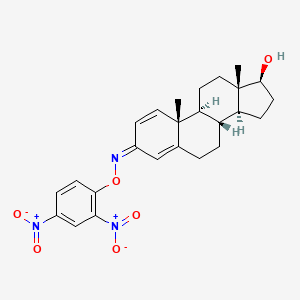
4,4',4''-(Benzene-1,2,3-triyl)tributanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid is a complex organic compound characterized by a benzene ring substituted with three butanoic acid groups at the 1, 2, and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid typically involves the reaction of benzene-1,2,3-tricarboxylic acid with butanoic acid derivatives under specific conditions. One common method is the esterification of benzene-1,2,3-tricarboxylic acid with butanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The butanoic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) for converting carboxylic acids to acyl chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of benzene-1,2,3-tricarboxylic acid.
Reduction: Formation of benzene-1,2,3-triyltriol.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid exerts its effects depends on its interaction with molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For instance, its carboxylic acid groups can form hydrogen bonds with active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
4,4’,4’'-(Benzene-1,3,5-triyl)tributanoic acid: Similar structure but with different substitution pattern on the benzene ring.
4,4’,4’'-(Benzene-1,2,4-triyl)tributanoic acid: Another isomer with different substitution positions.
Uniqueness: 4,4’,4’'-(Benzene-1,2,3-triyl)tributanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and interaction with other molecules. This distinct structure can lead to unique properties and applications compared to its isomers.
Properties
CAS No. |
23639-77-2 |
|---|---|
Molecular Formula |
C18H24O6 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-[2,3-bis(3-carboxypropyl)phenyl]butanoic acid |
InChI |
InChI=1S/C18H24O6/c19-16(20)10-2-7-13-5-1-6-14(8-3-11-17(21)22)15(13)9-4-12-18(23)24/h1,5-6H,2-4,7-12H2,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
SEZRIIYZSIDVTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CCCC(=O)O)CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B14693492.png)


![Ethanamine, N,N-dimethyl-2-[2-[2-(2-pyridinyl)ethenyl]phenoxy]-](/img/structure/B14693511.png)

![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)

